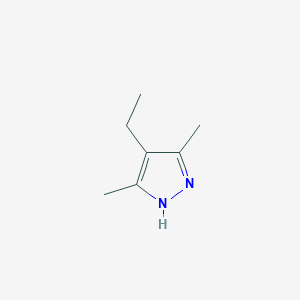

4-Ethyl-3,5-dimethyl-1H-pyrazole

Vue d'ensemble

Description

4-Ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of this compound-4-carboxylic acid ethyl ester with hydrazine hydrate under reflux conditions . Another approach involves the cycloaddition of substituted aromatic aldehydes and tosylhydrazine followed by cyclization with terminal alkynes .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalysis to enhance yield and selectivity. For instance, the use of ruthenium-catalyzed hydrogen transfer reactions has been reported to produce pyrazoles efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution: N-arylation reactions with aryl halides in the presence of copper powder or palladium catalysts can produce N-arylpyrazoles.

Common Reagents and Conditions:

Oxidation: Bromine, oxygen in DMSO.

Reduction: Hydrazine, sodium borohydride.

Substitution: Aryl halides, copper powder, palladium catalysts.

Major Products:

Oxidation: Various pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: N-arylpyrazoles.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

EDMP serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often utilized in the development of new synthetic methodologies, particularly in creating pyrazole derivatives that exhibit unique chemical properties. For instance, the synthesis of N-arylpyrazoles through N-arylation reactions demonstrates its utility in forming novel compounds with potential applications in pharmaceuticals and agrochemicals.

Reactions and Transformations

EDMP participates in various chemical reactions:

- Oxidation: Can be oxidized using bromine or oxygen in dimethyl sulfoxide (DMSO) to produce different pyrazole derivatives.

- Reduction: Reduction reactions with hydrazine yield hydrazine derivatives.

- Substitution: N-arylation with aryl halides using copper or palladium catalysts allows for the formation of N-aryl derivatives .

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that EDMP exhibits antimicrobial and antifungal activities, making it a candidate for developing new bioactive compounds. Its structure allows for interactions with biological targets, providing a foundation for further pharmacological studies. For example, compounds derived from EDMP have shown promise against various pathogens .

Therapeutic Potential

The compound has been explored for its potential therapeutic effects, particularly in anticancer and antidiabetic research. Preliminary studies suggest that EDMP derivatives may inhibit cancer cell proliferation and possess insulin-sensitizing properties, warranting further investigation into their mechanisms of action .

Industrial Applications

Agrochemicals Development

In the agricultural sector, EDMP is employed in the formulation of agrochemicals. Its derivatives are being investigated for their effectiveness as herbicides and fungicides. The structural diversity offered by EDMP allows chemists to tailor compounds for specific agricultural needs .

Coordination Compounds

EDMP is also utilized in creating coordination compounds that have applications in catalysis and materials science. The ability to form stable complexes with transition metals enhances its value in industrial processes .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Key precursor for N-arylpyrazoles |

| Biological Research | Antimicrobial/antifungal activity | Potential for new therapeutics |

| Therapeutic Research | Anticancer and antidiabetic effects | Promising results in preliminary studies |

| Industrial Chemistry | Agrochemical formulations | Effective as herbicides and fungicides |

| Coordination Chemistry | Catalysis and materials science | Forms stable complexes with transition metals |

Case Studies

-

Anticancer Activity Study

A study evaluated the anticancer effects of an EDMP derivative on human cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential as a therapeutic agent . -

Agrochemical Efficacy

Research on EDMP-derived agrochemicals demonstrated effective control over specific plant pathogens, highlighting its practical application in sustainable agriculture . -

Synthesis of New Pyrazole Derivatives

A recent synthesis project focused on modifying EDMP to create a library of new pyrazole derivatives. These compounds were assessed for biological activity, leading to several candidates with promising profiles for further development .

Mécanisme D'action

The mechanism of action of 4-Ethyl-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which is a key regulator of many physiological processes . This hydrolysis can influence central nervous system effects and other therapeutic outcomes .

Comparaison Avec Des Composés Similaires

3,5-Dimethylpyrazole: Shares a similar core structure but lacks the ethyl substituent.

1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different substituents and biological activities.

Uniqueness: Its ethyl and dimethyl groups enhance its solubility and interaction with biological targets, making it a valuable compound for various research and industrial purposes .

Activité Biologique

4-Ethyl-3,5-dimethyl-1H-pyrazole (C7H12N2) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications in medicine and agriculture. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C7H12N2

- Molecular Weight : 124.18 g/mol

- CAS Number : 7554-67-8

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit various enzymes, including cAMP phosphodiesterase, which plays a critical role in cellular signaling pathways.

- Binding Interactions : It interacts with biological targets via hydrogen bonds and hydrophobic interactions, which are crucial for its pharmacological activity.

Biological Activities

The biological activities of this compound encompass a wide range of effects:

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens, showcasing potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several studies. By inhibiting specific inflammatory mediators, it may provide therapeutic benefits in conditions characterized by inflammation .

Anticancer Potential

Studies have highlighted the anticancer activities of pyrazole derivatives, including this compound. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Antidiabetic Properties

Recent findings suggest that this compound may also exhibit antidiabetic effects by modulating glucose metabolism and enhancing insulin sensitivity .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound. Below are selected findings from relevant research:

Propriétés

IUPAC Name |

4-ethyl-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-4-7-5(2)8-9-6(7)3/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZBMLUKBKFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341410 | |

| Record name | 4-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-67-8 | |

| Record name | 4-Ethyl-3,5-dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.